5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the fluorine or methoxy groups.
Major Products Formed
Oxidation: Formation of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: Formation of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoro-phenyl)-thiophene-2-carbaldehyde
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 5-Cyclohexyl-thiophene-2-carbaldehyde
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C12H9FO2S |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO2S/c1-15-11-4-2-8(13)6-10(11)12-5-3-9(7-14)16-12/h2-7H,1H3 |
InChI Key |
AORJVLHQNANGDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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